![molecular formula C14H22N4O2S2 B2855412 N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide CAS No. 893148-45-3](/img/structure/B2855412.png)
N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
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Description
“N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide” is a chemical compound with the molecular formula C14H22N4O2S2 and a molecular weight of 342.48. It has a complex structure that includes a cyclopentylamino group, a thiadiazol group, and a butanamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a cyclopentylamino group, which is a five-membered ring with an amino group attached. It also contains a thiadiazol group, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .Scientific Research Applications
Enzyme Inhibition Applications
Compounds with the 1,3,4-thiadiazole moiety have been extensively studied for their inhibitory effects on carbonic anhydrase (CA) isozymes. For example, halogenated sulfonamides and aminobenzolamides, including those with 1,3,4-thiadiazole groups, have shown potent inhibition of tumor-associated isozyme CA IX, suggesting potential as antitumor agents (Ilies et al., 2003). This is particularly significant as CA IX is associated with various carcinomas and is a target for cancer therapy.
Antimicrobial and Antitubercular Activity
Derivatives of 1,3,4-thiadiazoles have also been explored for their antimicrobial properties. A study by Karabanovich et al. (2016) developed 1,3,4-thiadiazole derivatives as selective antitubercular agents, showing outstanding activity against Mycobacterium tuberculosis strains, including multidrug-resistant ones (Karabanovich et al., 2016). These compounds exhibited selective antimycobacterial effects with minimal toxicity to mammalian cells, highlighting their potential in treating tuberculosis.
CNS Activity
Some 1,3,4-thiadiazole derivatives have been evaluated for their central nervous system (CNS) activity, showing promising antidepressant and anxiolytic effects. For instance, Clerici et al. (2001) synthesized a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, some of which demonstrated efficacy comparable to reference drugs like Imipramine and Diazepam (Clerici et al., 2001). This suggests a potential application in the development of new therapeutic agents for mental health disorders.
Antitumor and Antiproliferative Agents
The structural motifs similar to N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide have been implicated in the design of antitumor and antiproliferative agents. For example, the development of 3,5-dinitrobenzylsulfanyl-1,3,4-oxadiazoles and thiadiazoles has shown promising antituberculosis and antiproliferative activities, highlighting the potential of such compounds in cancer therapy (Karabanovich et al., 2016).
properties
IUPAC Name |
N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S2/c1-9(2)7-11(19)16-13-17-18-14(22-13)21-8-12(20)15-10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H,15,20)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUIVNPHTOMSSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide |
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